molecular formula C39H63NO11 B1584054 Solasurine CAS No. 27028-76-8

Solasurine

Cat. No.: B1584054
CAS No.: 27028-76-8
M. Wt: 721.9 g/mol
InChI Key: SGEKLQMLYWFVFY-VAVRQHLYSA-N
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Biochemical Analysis

Biochemical Properties

Solasurine interacts with the C3-like protease (SARS-CoV-2 main protease) amino acids Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298 . This interaction suggests that this compound may have a role in biochemical reactions involving these proteins.

Cellular Effects

For instance, they can interact with certain proteins and enzymes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the C3-like protease (SARS-CoV-2 main protease) amino acids . This interaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: Solasurine can be extracted from Solanum surattense using various methods. One common method involves the use of solvents like ethanol or methanol to extract the compound from the plant material . The extract is then purified using techniques such as column chromatography.

Industrial Production Methods: In industrial settings, this compound is typically extracted from plant sources using large-scale solvent extraction methods. The plant material is first dried and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification processes like crystallization and chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Solasurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have enhanced biological activities .

Scientific Research Applications

Solasurine has a wide range of scientific research applications:

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-[[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)49-36-33(45)34(29(41)20(3)48-36)47-17-27-30(42)31(43)32(44)35(46)50-27/h6,18-20,22-36,40-46H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31+,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEKLQMLYWFVFY-VAVRQHLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)O)OCC8C(C(C(C(O8)O)O)O)O)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)O)O)O)O)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H63NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27028-76-8
Record name Solasurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027028768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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